cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in bioactive molecules due to its conformational rigidity. The (1R,5S) stereochemistry defines spatial orientation, while the 3-(methylthio) substituent introduces a sulfur-containing group that modulates electronic and steric properties. This structural combination suggests applications in medicinal chemistry, particularly for targets requiring bicyclic scaffolds with tunable substituents .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNPQBRFNNJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of neurological and cognitive disorders. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which includes a cyclohexene ring fused with an azabicyclo framework. Its molecular formula is with a molecular weight of approximately 239.35 g/mol.
Research indicates that compounds similar to this compound may act as inhibitors of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This inhibition could have implications for treating conditions such as cocaine addiction and other dopaminergic disorders .
Biological Activity Overview
Case Studies and Research Findings
- Dopamine Transporter Studies :
- Cognitive Function :
- Antimicrobial Properties :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings and Trends
In contrast, the target compound’s methylthio group (weak electron donor) may favor hydrophobic binding pockets . Halogenation: Bromine and fluorine in analogs (e.g., Tropifexor, ) improve metabolic stability and binding affinity through halogen bonds and lipophilicity modulation . Heterocycles: Thiophene () and triazole () rings introduce hydrogen-bonding or π-stacking capabilities absent in the target compound’s cyclohexene group, suggesting divergent target selectivity .
Stereochemical and Conformational Impact: The (1R,5S) configuration in the target compound enforces a rigid bicyclic structure, limiting rotational freedom compared to non-stereospecific analogs (e.g., ’s cyclohex-1-en-1-yl derivative). This rigidity may improve target specificity but reduce adaptability to diverse binding sites .
Physicochemical Properties: Solubility: Hydroxyl-containing analogs () exhibit higher aqueous solubility but lower membrane permeability than the target compound’s hydrophobic cyclohexene . Lipophilicity: The methylthio group (logP ~2.5 estimated) balances lipophilicity between highly polar (e.g., carboxylic acid in Tropifexor) and nonpolar (e.g., tert-butyl in ) analogs, optimizing blood-brain barrier penetration .
Q & A
Q. What synthetic strategies are recommended for synthesizing the bicyclo[3.2.1]octane core with stereochemical control?
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold requires careful stereochemical control. Key methods include:
- Coupling reactions : Use tert-butyl carbamate-protected intermediates for regioselective functionalization, as demonstrated in the synthesis of related compounds via Buchwald-Hartwig amination or nucleophilic substitution (e.g., with 6-methoxypyrimidine) .
- Chiral resolution : Employ chiral auxiliaries or enantioselective catalysis to achieve the (1R,5S) configuration, critical for biological activity in analogs like Maraviroc .
- Methylthio introduction : Incorporate the methylthio group at position 3 via thiol-alkylation or substitution reactions under anhydrous conditions to avoid oxidation .
Q. Which analytical techniques validate the structural integrity and enantiomeric purity of this compound?
- X-ray crystallography : Resolve absolute stereochemistry, as applied to structurally similar bicyclo derivatives .
- Chiral HPLC/MS : Quantify enantiomeric excess (>98% purity required for pharmacological relevance) .
- NMR spectroscopy : Confirm regiochemistry using NOESY to verify spatial proximity of the methylthio group to the bicyclo core .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- CCR5 binding assays : Use competitive displacement studies with radiolabeled Maraviroc, a CCR5 antagonist sharing the bicyclo[3.2.1]octane motif, to evaluate receptor affinity .
- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes, given the methylthio group’s potential to modulate cytochrome interactions .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s pharmacokinetic profile compared to oxygen or nitrogen analogs?
- Lipophilicity : The methylthio group increases logP compared to hydroxyl or amino substituents, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic stability : Sulfur-containing groups are prone to oxidation, necessitating stability studies in oxidative media (e.g., hydrogen peroxide titration) .
- SAR insights : In Maraviroc analogs, replacing sulfur with oxygen reduced CCR5 binding by 10-fold, highlighting the methylthio group’s role in hydrophobic interactions .
Q. What computational approaches predict the compound’s interaction with target receptors like CCR5 or Farnesoid X receptor (FXR)?
- Molecular docking : Use crystal structures of Maraviroc-bound CCR5 (PDB ID: 4MBS) to model binding poses and identify key residues (e.g., Glu283) for mutagenesis validation .
- MD simulations : Analyze conformational stability of the bicyclo core in aqueous and lipid bilayer environments to optimize bioavailability .
Q. How can enantiomeric impurities impact biological activity, and what mitigation strategies exist?
Q. What experimental designs address stability challenges during long-term storage or in vivo studies?
Q. How do contradictory data in receptor binding assays arise, and how should they be resolved?
- Source of contradictions : Variability in cell lines (e.g., CHO vs. HEK293 expressing CCR5) or assay conditions (e.g., pH-dependent protonation of the azabicyclo nitrogen) .
- Resolution : Standardize assays using WHO-recommended reference compounds (e.g., Maraviroc) and validate with orthogonal techniques like SPR .
Methodological Considerations
- Stereochemical analysis : Combine X-ray, NMR, and chiral chromatography for unambiguous confirmation .
- Biological assays : Include positive controls (e.g., Tropifexor for FXR agonism) and account for species-specific receptor polymorphisms .
- Data interpretation : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
